N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling to the benzamide core. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core or the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furan oxides, while substitution reactions can introduce new functional groups to the benzamide core.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with furan and thiophene substitutions, such as:
- N-[2-furylmethyl]-4-(thiophen-3-yl)benzamide
- N-[2,2-bis(furan-2-yl)ethyl]-4-(pyridin-3-yl)benzamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide is unique due to the specific arrangement of its furan and thiophene rings, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c23-21(16-7-5-15(6-8-16)17-9-12-26-14-17)22-13-18(19-3-1-10-24-19)20-4-2-11-25-20/h1-12,14,18H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYNVYLYZAGBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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